Lutein epoxide

Description

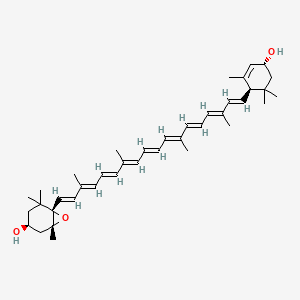

Structure

3D Structure

Propriétés

Numéro CAS |

28368-08-3 |

|---|---|

Formule moléculaire |

C40H56O3 |

Poids moléculaire |

584.9 g/mol |

Nom IUPAC |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |

Clé InChI |

DYUUPIKEWLHQGQ-FJOIUHRLSA-N |

SMILES isomérique |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |

SMILES canonique |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |

Autres numéros CAS |

28368-08-3 |

Origine du produit |

United States |

Foundational & Exploratory

Lutein epoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutein (B1675518) epoxide, a naturally occurring xanthophyll, plays a crucial role in the photoprotective mechanisms of certain plant species. As a derivative of lutein, it is involved in the lutein epoxide cycle, a process analogous to the well-documented violaxanthin (B192666) cycle, which helps dissipate excess light energy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its extraction, isolation, and purification are presented, alongside an exploration of its biosynthetic pathway and regulatory mechanisms. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development interested in the potential applications of this unique carotenoid.

Chemical Structure and Identification

This compound is a tetraterpenoid belonging to the xanthophyll class of carotenoids.[1] Its structure is characterized by a polyene backbone with hydroxyl groups and an epoxide ring.

-

Chemical Name: (3S,5R,6S,3'R,6'R)-5,6-epoxy-5,6-dihydro-β,ε-carotene-3,3′-diol[2]

-

Chemical Formula: C₄₀H₅₆O₃[3]

-

Molecular Weight: 584.87 g/mol [3]

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. As a carotenoid, it is a lipophilic molecule with low solubility in water.[5]

| Property | Value | Reference(s) |

| Physical State | Powder | [3] |

| Melting Point | Data not readily available. Lutein has a melting point of 190 °C. | [6] |

| Boiling Point | 699.5 ± 55.0 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [8] |

| Stability | Susceptible to degradation by light, heat, and acid. The polyene chain is prone to oxidative degradation. This compound is generally less stable than its non-epoxidized counterpart, lutein, especially under thermal stress. | [5][7] |

Spectral Properties

The extended system of conjugated double bonds in the polyene chain of this compound is responsible for its characteristic light-absorbing properties.

| Spectral Data | Details | Reference(s) |

| UV-Vis Absorption | In ethanol (B145695), lutein exhibits absorption maxima at approximately 422 nm, 445 nm, and 474 nm. This compound has a similar spectrum, with a slight blue shift in the absorption maxima compared to lutein. In a mixture of ether and hexane (B92381), this compound shows characteristic absorption that can be altered by the addition of acid, leading to a rearrangement to its furanoid forms, flavoxanthin (B1240090) and chrysanthemaxanthin. | [9][10] |

| ¹H NMR | The ¹H NMR spectrum of epoxides derived from polyunsaturated fatty acids shows characteristic signals for the epoxy protons between 2.90 and 3.28 ppm. Specific assignments for this compound are not readily available in the literature. | [11][12] |

| ¹³C NMR | The carbon atoms of the epoxide ring in epoxidized carotenoids typically resonate in the range of 40-60 ppm. Detailed spectral assignments for this compound are not widely published. | [11][13] |

Biological Activity and Signaling Pathway

The primary biological role of this compound is its participation in the this compound cycle, a photoprotective mechanism found in some higher plants.[14] This cycle runs in parallel with the more ubiquitous violaxanthin cycle and serves to dissipate excess light energy, thus protecting the photosynthetic apparatus from photodamage.[14][15]

The this compound cycle involves the light-dependent de-epoxidation of this compound to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[16][17] The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE) or the recently identified lutein epoxidase (LEP) in some species.[1][16] The activity of VDE is triggered by a decrease in the pH of the thylakoid lumen, which occurs under high light conditions.[17]

The cycle can be "complete," with the full regeneration of this compound in the dark, or "truncated," where the re-epoxidation of lutein is very slow or absent.[16][18] The accumulation of lutein from the de-epoxidation of this compound contributes to non-photochemical quenching (NPQ), the process of heat dissipation.[14][19]

Below is a diagram illustrating the this compound cycle and its regulation.

Caption: The this compound Cycle.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is adapted from methods used for the extraction of carotenoids from plant tissues.[20][21][22] All steps should be performed under dim light to minimize degradation.

Materials:

-

Fresh plant material rich in this compound (e.g., leaves of certain woody plants, dandelion flowers)[23]

-

Petroleum ether (or hexane)

-

10% (w/v) Potassium hydroxide (B78521) (KOH) in ethanol (for saponification, if necessary)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenize 10 g of fresh plant material with 100 mL of acetone in a blender.

-

Filter the mixture through a Büchner funnel and wash the residue with acetone until it is colorless.

-

Combine the acetone extracts and transfer to a separatory funnel.

-

Add 100 mL of petroleum ether and 100 mL of saturated NaCl solution to the separatory funnel.

-

Shake gently and allow the layers to separate. The upper petroleum ether layer containing the pigments should be collected.

-

Wash the petroleum ether layer three times with distilled water to remove residual acetone.

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.

-

(Optional Saponification Step to remove chlorophylls (B1240455) and lipids) To the concentrated extract, add an equal volume of 10% ethanolic KOH and leave overnight in the dark at room temperature. The following day, transfer the mixture to a separatory funnel, add petroleum ether, and wash repeatedly with water until the washings are neutral.

-

The resulting crude extract contains a mixture of carotenoids, including this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using open column chromatography.[24]

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 90:10 v/v).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 30% ethyl acetate in hexane).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC. This compound will elute at a specific solvent polarity.

-

Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

-

Store the purified this compound under an inert atmosphere at -20°C or lower, protected from light.

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Caption: Experimental Workflow for this compound Extraction and Purification.

Conclusion

This compound is a fascinating carotenoid with a specialized role in plant photoprotection. Its unique chemical structure and involvement in the this compound cycle make it a subject of interest for further research, not only in plant physiology but also for its potential as a natural antioxidant and functional ingredient. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the properties and applications of this intriguing molecule. Further investigation into its quantitative biological activities and the development of efficient synthesis methods will be crucial for unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. 28368-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Lutein - Wikipedia [en.wikipedia.org]

- 7. Esterification of Lutein from Japanese Knotweed Waste Gives a Range of Lutein Diester Products with Unique Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. epic.awi.de [epic.awi.de]

- 11. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 12. marinelipids.ca [marinelipids.ca]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 19. experts.illinois.edu [experts.illinois.edu]

- 20. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]

- 21. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

The Lutein Epoxide Cycle: A Technical Guide to its Biosynthesis and Function in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The lutein (B1675518) epoxide (Lx) cycle is a crucial photoprotective mechanism in a diverse range of plant species, operating in parallel with the well-characterized violaxanthin (B192666) cycle. This technical guide provides a comprehensive overview of the lutein epoxide biosynthesis pathway, detailing the enzymatic reactions, their subcellular localization, and the regulatory mechanisms that govern its activity. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of the cycle's components, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, photosynthesis, and for professionals in drug development interested in the therapeutic potential of xanthophylls.

Introduction

Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light energy. A key strategy is the thermal dissipation of this excess energy, a process in which xanthophyll cycles play a central role. While the violaxanthin (V) cycle is ubiquitous in higher plants, a second, taxonomically more restricted xanthophyll cycle, the this compound (Lx) cycle, also contributes to photoprotection.[1] This cycle involves the light-dependent de-epoxidation of this compound to lutein, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2] The reverse reaction, the epoxidation of lutein back to this compound, is less well understood but is thought to be catalyzed by a zeaxanthin (B1683548) epoxidase (ZEP) with activity towards lutein or a more specific lutein epoxidase (LEP).[3][4] The Lx cycle can be "complete," with overnight regeneration of this compound, or "truncated," where the reconversion is very slow.[4] Understanding the biosynthesis and regulation of the this compound cycle is critical for a complete picture of plant stress physiology and may offer avenues for the development of novel therapeutic agents.

The this compound Biosynthesis Pathway

The this compound cycle is intimately linked with the carotenoid biosynthesis pathway and the violaxanthin cycle, all of which occur within the chloroplasts, specifically in the thylakoid membranes.

The Core Reactions

The this compound cycle consists of two primary enzymatic steps:

-

De-epoxidation: In the presence of high light, the enzyme violaxanthin de-epoxidase (VDE) , located in the thylakoid lumen, catalyzes the removal of an epoxide group from this compound (Lx) to form lutein (L). This reaction is activated by a low luminal pH, which occurs when the rate of photosynthetic light capture exceeds the capacity for carbon fixation.[5] VDE utilizes ascorbate (B8700270) as a reductant.[5]

-

Epoxidation: In low light or darkness, lutein is epoxidized back to this compound. This reaction is catalyzed by an epoxidase enzyme located on the stromal side of the thylakoid membrane. While zeaxanthin epoxidase (ZEP) , the enzyme responsible for the epoxidation of zeaxanthin in the violaxanthin cycle, has been shown to have some activity towards lutein, recent research has identified a specific lutein epoxidase (LEP) in some plant species, such as soybean.[3] This reaction requires molecular oxygen and a reducing agent, typically NADPH.[6]

Relationship with the Violaxanthin Cycle

The this compound cycle operates in conjunction with the violaxanthin cycle. VDE is the common enzyme that catalyzes the de-epoxidation of both violaxanthin and this compound.[4] This creates a dynamic interplay between the two cycles in response to fluctuating light conditions.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound cycle. It is important to note that kinetic parameters for zeaxanthin epoxidase and lutein epoxidase are not widely reported due to challenges in purifying these membrane-associated enzymes in their active forms.[6]

Table 1: Kinetic Parameters of Violaxanthin De-epoxidase (VDE)

| Parameter | Value | Species | pH | Notes | Reference |

| Km (Violaxanthin) | 0.33 µM | Arabidopsis thaliana | 5.1 | --- | [5] |

| Km (Ascorbate) | 10 mM | Spinacia oleracea (Spinach) | 6.0 | Km is highly pH-dependent. | [5] |

| 2.5 mM | Spinacia oleracea (Spinach) | 5.5 | [7] | ||

| 1.0 mM | Spinacia oleracea (Spinach) | 5.0 | [7] | ||

| 0.3 mM | Spinacia oleracea (Spinach) | 4.5 | [7] |

Table 2: Properties of Xanthophyll Cycle Enzymes

| Enzyme | Optimal pH | Cofactors/Reductants | Subcellular Localization | Molecular Mass (kDa) | Reference |

| Violaxanthin De-epoxidase (VDE) | ~5.0-5.2 | Ascorbate | Thylakoid Lumen | ~43 | [5] |

| Zeaxanthin Epoxidase (ZEP) | ~7.5 | NADPH, FAD, O2 | Chloroplast Stroma (associated with thylakoid membrane) | Not widely reported | [6][8] |

| Lutein Epoxidase (LEP) | Not determined | Likely NADPH, FAD, O2 | Chloroplast | Not determined | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of thylakoids from fresh plant leaf tissue, which can then be used for enzyme activity assays.[6]

Materials:

-

Fresh plant leaves (e.g., spinach, Arabidopsis)

-

Chilled isolation buffer: 330 mM sorbitol, 20 mM Tricine-NaOH (pH 7.6), 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃

-

Hypotonic buffer: 20 mM HEPES-NaOH (pH 7.6), 5 mM MgCl₂, 2.5 mM EDTA

-

Resuspension buffer: Same as hypotonic buffer

-

Cheesecloth

-

Refrigerated centrifuge

Procedure:

-

Homogenize fresh leaf tissue in chilled isolation buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 4,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the chloroplast pellet in hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the thylakoids.

-

Wash the thylakoid pellet with resuspension buffer and centrifuge again.

-

Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll (B73375) concentration spectrophotometrically.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Unveiling the Lutein Epoxide Cycle: A Technical Guide to its Discovery, History, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beyond the well-established violaxanthin (B192666) cycle, a second, taxonomically restricted xanthophyll cycle, the lutein (B1675518) epoxide (Lx) cycle, plays a significant role in the photoprotective and light-harvesting strategies of a diverse range of plant species. This technical guide provides an in-depth exploration of the discovery and history of the Lx cycle, detailing the key researchers, seminal experiments, and the evolving understanding of its physiological functions. We present a comprehensive overview of the experimental protocols used to elucidate this cycle, from pigment extraction and analysis to enzyme kinetics and physiological measurements. Quantitative data from pivotal studies are summarized in comparative tables, and the signaling pathways and experimental workflows are visualized through detailed diagrams. This guide serves as a critical resource for researchers in photosynthesis, plant physiology, and drug development, offering a thorough understanding of this important photoprotective mechanism.

Discovery and Historical Perspective

The existence of a xanthophyll cycle involving lutein epoxide remained largely unrecognized for a quarter of a century after its initial observation. The journey to understanding this secondary photoprotective mechanism has been marked by key discoveries in a variety of unique plant species, gradually revealing its ecological significance and biochemical intricacies.

Early Observations in Tomato Fruit

The first suggestion of a light-dependent conversion involving this compound came from studies on tomato fruits in the mid-1970s. Rabinowitch and his colleagues, while investigating pigment changes during fruit ripening, noted the light-induced disappearance of a pigment later identified as this compound, with a concurrent increase in lutein. However, the full significance of this observation within the broader context of photoprotection was not yet realized.

Rediscovery in a Parasitic Plant: Cuscuta reflexa

The modern understanding of the this compound cycle began in 1999 with a seminal paper by Bungard, Ruban, and colleagues.[1][2][3] Their research on the parasitic angiosperm Cuscuta reflexa revealed an unusual carotenoid composition. They discovered that neoxanthin, a highly conserved xanthophyll in the light-harvesting complexes (LHCs) of most higher plants, was stoichiometrically replaced by lutein-5,6-epoxide (Lx).[1][3] Crucially, they demonstrated that this this compound underwent a light-driven de-epoxidation to lutein, paralleling the violaxanthin cycle.[1][2][3] This work firmly established the existence of a second, functional xanthophyll cycle in plants.

Expansion to Woody and Neotropical Species

Following the discovery in Cuscuta, the scientific community began to investigate the taxonomic distribution of the Lx cycle. In the early 2000s, the research groups of García-Plazaola and Matsubara made significant contributions by identifying the cycle in a broader range of plants.

García-Plazaola and his team, in 2002, documented the occurrence and operation of the this compound cycle in several species of oak (Quercus).[4] Their work was pivotal in demonstrating that the Lx cycle was not restricted to parasitic plants and was present in ecologically important, non-parasitic woody species. They also provided evidence for its correlation with energy dissipation mechanisms.[4]

Simultaneously, Matsubara and colleagues, in 2001, reported on the diurnal and acclimatory responses of violaxanthin and this compound in the Australian mistletoe, Amyema miquelii.[5][6] Their findings highlighted the dynamic nature of the Lx cycle in response to changing light conditions and its potential role in photoprotection in a different parasitic plant lineage.[5][6] Subsequent work by Matsubara's group and others expanded the known distribution of the Lx cycle to numerous neotropical forest plants and other mistletoe species.[7][8]

The "Truncated" vs. "Complete" Cycle

A key distinction that emerged from this body of research is the concept of a "complete" versus a "truncated" this compound cycle. In some species, like Cuscuta reflexa and Amyema miquelii, the cycle is complete, with the light-induced conversion of this compound to lutein being reversed in the dark, restoring the original this compound pool.[1][5] However, in many other species, particularly woody plants in shaded environments, the cycle is "truncated."[7] In this version, the de-epoxidation of this compound to lutein occurs in the light, but the re-epoxidation back to this compound is either very slow or absent on a diurnal timescale.[7] This leads to a longer-term accumulation of lutein in response to increased light exposure.

A Recent Breakthrough: The Discovery of Lutein Epoxidase (LEP)

For many years, it was presumed that the same enzymes catalyzed both the violaxanthin and this compound cycles. Violaxanthin de-epoxidase (VDE) was shown to catalyze the de-epoxidation of both violaxanthin and this compound.[9][10] The epoxidation step, however, remained more enigmatic. While zeaxanthin (B1683548) epoxidase (ZE) was the presumed enzyme for the reverse reaction, its activity with lutein as a substrate was found to be slow or inactive in many species.[1][9]

A significant advancement in understanding the Lx cycle came recently with the discovery of a dedicated Lutein Epoxidase (LEP) . This mono-oxygenase, distinct from zeaxanthin epoxidase, was identified through pigment profiling and canopy-specific RNA sequencing in soybean. This discovery provides a molecular basis for the epoxidation reaction of the Lx cycle and opens new avenues for research into its regulation and evolution.

The this compound Cycle: Mechanism and Function

The this compound cycle operates in parallel with the violaxanthin cycle within the thylakoid membranes of chloroplasts. It involves the enzymatic interconversion of two α-branch carotenoids: this compound and lutein.

The Core Reactions

The cycle consists of two primary reactions:

-

De-epoxidation: In the presence of high light, a low luminal pH activates the enzyme violaxanthin de-epoxidase (VDE) . VDE catalyzes the removal of the epoxide group from lutein-5,6-epoxide, converting it to lutein.[9][10]

-

Epoxidation: In low light or darkness, the epoxidation of lutein back to lutein-5,6-epoxide can occur. This reaction is catalyzed by the recently discovered lutein epoxidase (LEP) in some species, while in others, zeaxanthin epoxidase (ZE) may play a role, albeit often with lower efficiency.[1][9]

// Nodes Lx [label="this compound (Lx)", fillcolor="#FBBC05", fontcolor="#202124"]; Lut [label="Lutein (L)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lx -> Lut [label=" High Light, Low pH\nViolaxanthin De-epoxidase (VDE)", color="#EA4335", fontcolor="#202124"]; Lut -> Lx [label=" Low Light/Dark\nLutein Epoxidase (LEP) /\nZeaxanthin Epoxidase (ZE)", color="#4285F4", fontcolor="#202124"]; } dot Figure 1: The this compound Cycle.

Proposed Functions

The this compound cycle is believed to contribute to both photoprotection and the regulation of light harvesting, often in a complementary manner to the violaxanthin cycle.

-

Photoprotection and Non-Photochemical Quenching (NPQ): The conversion of this compound to lutein is associated with an enhanced capacity for non-photochemical quenching (NPQ), the process of dissipating excess light energy as heat.[2][11] The accumulation of lutein, particularly in the "truncated" cycle, is thought to "lock-in" a higher state of photoprotection, which is beneficial for plants experiencing prolonged periods of high light or transitioning from shade to sun environments.[2]

-

Light Harvesting Efficiency: In low-light conditions, the accumulation of this compound may enhance the light-harvesting efficiency of photosystem II.[9] This suggests a dual role for the cycle, optimizing light capture when photons are scarce and providing protection when they are in excess.

Quantitative Data from Seminal Studies

Table 1: Pigment Composition in Cuscuta reflexa (Bungard et al., 1999)

| Pigment | Dark-Adapted (mmol/mol Chl a) | High Light (mmol/mol Chl a) |

| Neoxanthin | Not Detected | Not Detected |

| Lutein-5,6-epoxide | 45.3 | 28.1 |

| Violaxanthin | 38.2 | 16.4 |

| Antheraxanthin (B39726) | 2.1 | 8.9 |

| Lutein | 114.5 | 131.7 |

| Zeaxanthin | 1.8 | 17.5 |

Data are approximate values derived from published figures.

Table 2: Xanthophyll Cycle Dynamics in Quercus rubra (García-Plazaola et al., 2002)

| Condition | V+A+Z Pool (mmol/mol Chl) | (A+Z)/(V+A+Z) | Lx Pool (mmol/mol Chl) | Lutein Change (mmol/mol Chl) |

| Predawn | 120 | 0.05 | 45 | 0 |

| Midday (Sun) | 125 | 0.65 | 20 | +25 |

Data are representative values illustrating the trends reported.

Table 3: Diurnal Changes in Xanthophylls in Amyema miquelii (Matsubara et al., 2001)

| Time | PPFD (µmol m⁻² s⁻¹) | Violaxanthin (mmol/mol Chl) | This compound (mmol/mol Chl) |

| 06:00 | <10 | 35 | 28 |

| 12:00 | 1800 | 15 | 12 |

| 18:00 | <10 | 33 | 25 |

PPFD: Photosynthetic Photon Flux Density. Data are approximate values from published graphs.

Experimental Protocols

The elucidation of the this compound cycle has relied on a suite of established and refined experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this cycle.

Pigment Extraction and HPLC Analysis

Objective: To extract, separate, and quantify chlorophylls (B1240455) and carotenoids, including this compound, from plant tissues.

Protocol:

-

Sample Collection and Storage: Harvest fresh leaf or tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity. Samples can be stored at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with the addition of a small amount of calcium carbonate to neutralize plant acids.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 100% acetone (B3395972) (HPLC grade). Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new, amber-colored microcentrifuge tube to prevent photodegradation of the pigments.

-

HPLC Analysis:

-

Inject 20 µL of the pigment extract into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.

-

Use a binary solvent gradient for separation. A typical gradient might be:

-

Solvent A: Acetonitrile:Methanol:Tris-HCl buffer (0.1 M, pH 8.0) (84:2:14 v/v/v)

-

Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

-

-

The gradient program should be optimized for the specific column and pigments of interest but generally involves a linear gradient from 100% Solvent A to 100% Solvent B over approximately 15-20 minutes.

-

Monitor the elution of pigments at 445 nm.

-

-

Quantification: Identify and quantify individual pigments by comparing their retention times and absorption spectra with those of authentic standards.

Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the in vitro activity of VDE by monitoring the conversion of violaxanthin (or this compound) to its de-epoxidized form.

Protocol:

-

Enzyme Extraction:

-

Isolate thylakoid membranes from fresh plant material (e.g., spinach or lettuce) by differential centrifugation.

-

Lyse the thylakoids by sonication or freeze-thaw cycles in a low osmotic buffer to release the lumenal contents, including VDE.

-

Centrifuge to pellet the membranes and collect the supernatant containing the VDE extract.

-

-

Substrate Preparation:

-

Prepare a solution of violaxanthin (or this compound) and monogalactosyldiacylglycerol (B12364196) (MGDG) micelles in a suitable buffer.

-

-

Assay Mixture:

-

In a cuvette, combine the VDE extract with the substrate-micelle solution in an assay buffer at pH 5.2 (the optimal pH for VDE activity).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding sodium ascorbate (B8700270) to a final concentration of ~20 mM.

-

Immediately monitor the decrease in absorbance at a wavelength where the epoxide form absorbs more strongly than the de-epoxidized form (e.g., 505 nm for violaxanthin).

-

Calculate the rate of de-epoxidation from the initial linear phase of the absorbance change.

-

Zeaxanthin/Lutein Epoxidase (ZE/LEP) Activity Assay

Objective: To measure the in vitro activity of ZE or LEP by monitoring the epoxidation of zeaxanthin or lutein.

Protocol:

-

Enzyme Source:

-

Isolate intact chloroplasts from plant tissue. The epoxidase enzymes are located in the chloroplast envelope.

-

-

Substrate Preparation:

-

Prepare a solution of zeaxanthin or lutein.

-

-

Assay Mixture:

-

Combine the chloroplast preparation with the substrate in a reaction buffer at a pH of approximately 7.5.

-

The reaction requires O₂ and a reduced ferredoxin or NADPH as co-substrates.

-

-

Reaction and Analysis:

-

Incubate the reaction mixture in the dark to prevent any light-induced de-epoxidation.

-

At various time points, stop the reaction by adding acetone.

-

Extract the pigments and analyze the formation of antheraxanthin and violaxanthin (from zeaxanthin) or this compound (from lutein) by HPLC as described in section 4.1.

-

Non-Photochemical Quenching (NPQ) Measurement

Objective: To assess the photoprotective capacity of a plant leaf by measuring the dissipation of excess light energy as heat.

Protocol:

-

Instrumentation: Use a pulse-amplitude-modulated (PAM) chlorophyll (B73375) fluorometer.

-

Dark Adaptation: Dark-adapt the leaf for at least 30 minutes to ensure all reaction centers are open and the xanthophyll cycle is in its epoxidized state.

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).

-

-

Induction of NPQ:

-

Expose the leaf to a period of high actinic light to induce photosynthesis and NPQ.

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

-

Calculation of NPQ:

-

Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

-

Relaxation of NPQ:

-

Turn off the actinic light and monitor the relaxation of NPQ in the dark by applying saturating pulses at intervals.

-

Conclusion and Future Directions

The discovery and subsequent characterization of the this compound cycle have significantly advanced our understanding of the diverse strategies plants employ to cope with fluctuating light environments. From its initial observation in tomato fruit to its rediscovery in parasitic plants and widespread identification in woody and neotropical species, the story of the Lx cycle is a testament to the ongoing discoveries in plant science. The recent identification of a dedicated lutein epoxidase marks a new chapter in this field, paving the way for a deeper molecular and genetic understanding of the cycle's regulation and evolution.

For researchers in drug development, the enzymes of the xanthophyll cycles, including those of the Lx cycle, represent potential targets. Carotenoids and their derivatives have a range of bioactive properties, and understanding their biosynthesis and regulation could inform the development of novel therapeutic agents.

Future research will likely focus on:

-

The detailed characterization of lutein epoxidase and its regulation.

-

The precise roles of the "truncated" versus "complete" Lx cycles in different ecological contexts.

-

The interplay between the this compound and violaxanthin cycles in fine-tuning photoprotection.

-

The potential for engineering the this compound cycle to enhance crop resilience and productivity.

This technical guide provides a solid foundation for professionals seeking to delve into the fascinating biology of the this compound cycle, a key component of the intricate photoprotective network in plants.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Unusual carotenoid composition and a new type of xanthophyll cycle in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The operation of the this compound cycle correlates with energy dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Lutein Epoxide Cycle: A Deep Dive into its Photoprotective and Light-Harvesting Functions in Photosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lutein (B1675518) epoxide (Lx), a xanthophyll found in the photosynthetic apparatus of select plant species, plays a crucial, albeit taxonomically restricted, role in the dynamic process of photosynthesis. This technical guide provides an in-depth exploration of the physiological functions of lutein epoxide, focusing on its participation in the this compound cycle, a photoprotective mechanism analogous to the ubiquitous violaxanthin (B192666) cycle. We will delve into its dual role in enhancing light-harvesting efficiency under low-light conditions and providing photoprotection by dissipating excess energy as heat under high-light stress. This document summarizes key quantitative data on pigment concentrations and photoprotective responses, details comprehensive experimental protocols for the analysis of the this compound cycle, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding of this specialized photosynthetic adaptation.

Introduction

In the intricate machinery of photosynthesis, carotenoids serve indispensable functions beyond their well-known roles as accessory light-harvesting pigments. A key adaptation in many plants is the xanthophyll cycle, a mechanism that allows for the rapid dissipation of excess light energy to prevent photo-oxidative damage. While the violaxanthin cycle is a near-universal feature in higher plants, a second, less common xanthophyll cycle involving the interconversion of this compound (Lx) and lutein (L) exists in a number of, predominantly woody, plant species.[1][2]

The this compound cycle parallels the violaxanthin cycle, utilizing the same enzymatic machinery to convert an epoxidized xanthophyll to its de-epoxidized form under high light stress.[2] This conversion is critical for the induction of non-photochemical quenching (NPQ), a process that harmlessly dissipates excess absorbed light energy as heat.[3] This guide will provide a comprehensive overview of the physiological significance of this compound, its role in photoprotection and light harvesting, and the experimental approaches used to study its function.

The this compound Cycle: Mechanism and Regulation

The this compound cycle involves the light-dependent de-epoxidation of this compound to lutein, catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by zeaxanthin (B1683548) epoxidase (ZE).[2]

The Complete and Truncated Cycles

The this compound cycle can operate in two distinct modes:

-

Complete Cycle: In some species, the epoxidation of lutein back to this compound occurs efficiently in low light or darkness, allowing for the full regeneration of the this compound pool.

-

Truncated Cycle: In many other species, the re-epoxidation of lutein is significantly slower or even absent. In this "truncated" cycle, the light-induced conversion of this compound to lutein is a one-way process under short-term observation, leading to a sustained increase in the lutein pool.[4]

The activity of the enzymes VDE and ZE is tightly regulated by the light environment. VDE is activated by the low pH of the thylakoid lumen that occurs under high light conditions, while ZE is active in low light and darkness.[5]

Caption: The light-driven de-epoxidation of this compound to lutein and its subsequent re-epoxidation.

Physiological Functions of this compound

This compound plays a dual role in photosynthesis, contributing to both light harvesting and photoprotection.

Light Harvesting

Under low-light conditions, the presence of this compound in the light-harvesting complexes (LHCs) is thought to enhance the efficiency of light absorption and energy transfer to the reaction centers. The accumulation of this compound is often observed in shade-acclimated leaves, suggesting its role in optimizing photosynthetic performance in light-limited environments.[6][7]

Photoprotection via Non-Photochemical Quenching (NPQ)

Under excess light, the de-epoxidation of this compound to lutein plays a crucial role in photoprotection. The newly formed lutein, along with zeaxanthin from the violaxanthin cycle, contributes to the dissipation of excess energy as heat, a process measured as non-photochemical quenching (NPQ).[3][8] This prevents the formation of damaging reactive oxygen species (ROS) and protects the photosynthetic apparatus from photoinhibition.[3]

The three main components of NPQ are:

-

qE (Energy-dependent quenching): The fastest component, directly related to the xanthophyll cycles and the proton gradient across the thylakoid membrane.

-

qT (State transitions): A slower component related to the redistribution of light energy between photosystem II and photosystem I.

-

qI (Photoinhibition): The slowest component, associated with damage to the photosynthetic machinery.[9]

The conversion of this compound to lutein contributes significantly to the qE component of NPQ.[8]

Quantitative Data on this compound and Xanthophyll Cycles

The concentration of this compound and the pool size of the xanthophyll cycles are highly dynamic and depend on the plant species, light environment, and developmental stage.

| Pigment | Shade Leaves (mmol mol⁻¹ Chl) | Sun Leaves (mmol mol⁻¹ Chl) | Reference(s) |

| This compound (Lx) | >5 - >10 (in woody species) | Generally lower than shade | [6] |

| Lutein (L) | High | High | [10] |

| Violaxanthin (V) | Lower | Higher | [10][11] |

| Antheraxanthin (B39726) (A) | Low | Higher (during high light) | [10][11] |

| Zeaxanthin (Z) | Low | Higher (during high light) | [10][11] |

| Total VAZ Pool | Lower | ~4 times higher | [11] |

Table 1. Typical Xanthophyll Pigment Concentrations in Sun and Shade Leaves.

| Parameter | Description | Typical Value Range in Plants with Lx Cycle | Reference(s) |

| Fv/Fm | Maximum quantum efficiency of PSII photochemistry in a dark-adapted state. | 0.75 - 0.85 (in healthy, unstressed leaves) | [12] |

| qE | Energy-dependent non-photochemical quenching, the rapid and reversible component of NPQ. | Highly variable, increases with light intensity | [12][13] |

| qI | Photoinhibitory quenching, the slowly reversible component of NPQ, indicative of photodamage. | Increases under prolonged or severe stress | [9][14] |

| NPQ | Non-photochemical quenching, calculated as (Fm - Fm') / Fm', reflecting the overall heat dissipation. | Increases with light intensity | [13][14] |

Table 2. Key Non-Photochemical Quenching (NPQ) Parameters.

Experimental Protocols

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and other photosynthetic pigments.

Methodology:

-

Pigment Extraction:

-

Freeze a known amount of leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extract pigments with 100% acetone, vortexing vigorously.

-

Centrifuge to pellet the debris and collect the supernatant.

-

Repeat the extraction until the pellet is colorless.

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen gas.

-

Redissolve the pigment extract in a known volume of a suitable solvent for HPLC injection.

-

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

Employ a gradient of solvents, typically involving acetonitrile, methanol, and water, to separate the pigments.

-

Detect pigments using a photodiode array detector, monitoring absorbance at their respective maximal wavelengths (e.g., ~445 nm for lutein and this compound).

-

Quantify pigments by comparing their peak areas to those of known standards.

-

Caption: A generalized workflow for the extraction and quantification of photosynthetic pigments using HPLC.

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To assess the photoprotective capacity by measuring chlorophyll (B73375) fluorescence.

Methodology:

-

Dark Adaptation: Dark-adapt the leaf sample for at least 20-30 minutes.

-

Measure Fo and Fm:

-

Measure the minimal fluorescence (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum efficiency of PSII: Fv/Fm = (Fm - Fo) / Fm .

-

-

Actinic Light Exposure: Illuminate the leaf with a constant actinic light of a specific intensity.

-

Measure Fm' and Fs:

-

During actinic light illumination, apply saturating pulses to measure the maximal fluorescence in the light-adapted state (Fm').

-

Measure the steady-state fluorescence (Fs).

-

-

Calculate NPQ: NPQ = (Fm - Fm') / Fm' .

-

Calculate qE and qI: Determine the rapidly (qE) and slowly (qI) relaxing components of NPQ by monitoring the recovery of fluorescence after the actinic light is turned off.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the enzymatic activity of VDE.

Methodology:

-

Enzyme Extraction:

-

Isolate thylakoid membranes from fresh leaf tissue.

-

Lyse the thylakoids to release the lumenal VDE.

-

-

Assay Mixture:

-

Prepare a reaction buffer with a pH of ~5.1.

-

Add the substrate violaxanthin and the co-substrate ascorbate.

-

-

Initiate Reaction: Add the VDE-containing extract to the assay mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 505 nm, which corresponds to the conversion of violaxanthin to zeaxanthin.

-

Calculate Activity: Determine the rate of the reaction from the change in absorbance over time.

In Vitro Zeaxanthin Epoxidase (ZE) Activity Assay

Objective: To measure the enzymatic activity of ZE.

Methodology:

-

Thylakoid Isolation: Isolate thylakoids from leaf tissue that has been pre-illuminated to accumulate zeaxanthin.

-

Assay Mixture:

-

Prepare a reaction buffer with a pH of ~7.6.

-

Add the necessary cofactors: NADPH and FAD.

-

-

Initiate Reaction: Incubate the thylakoids in the dark to allow for the epoxidation of zeaxanthin.

-

Pigment Extraction and HPLC Analysis:

Signaling Pathways and Relationships

The this compound cycle is intricately linked with the violaxanthin cycle and the overall photoprotective response of the plant.

Caption: High light stress triggers the activation of the this compound and violaxanthin cycles, leading to NPQ and ROS scavenging.

Conclusion

The this compound cycle represents a fascinating and functionally significant adaptation in certain plant species for coping with fluctuating light environments. Its dual role in enhancing light harvesting in the shade and providing robust photoprotection in the sun underscores the plasticity of the photosynthetic apparatus. A thorough understanding of the mechanisms and regulation of this cycle, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in plant physiology, biochemistry, and crop improvement. Further investigation into the taxonomic distribution and the precise molecular interactions of this compound within the photosynthetic membrane will continue to illuminate the diverse strategies that plants have evolved to thrive under varying light conditions. This knowledge may also provide novel targets for the development of strategies to enhance photosynthetic efficiency and stress tolerance in agricultural and biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 12.1 - Photosynthesis in sun and shade [rseco.org]

- 3. ripe.illinois.edu [ripe.illinois.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sun-shade patterns of leaf carotenoid composition in 86 species of neotropical forest plants [ouci.dntb.gov.ua]

- 8. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Lutein Epoxide and Violaxanthin Cycles in Plant Photoprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of excess light energy. Central to this photoprotective response are the xanthophyll cycles, which dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). While the violaxanthin (B192666) (Vx) cycle is a ubiquitous and well-characterized pathway in higher plants, the lutein (B1675518) epoxide (Lx) cycle represents a less common, yet significant, alternative or complementary mechanism. This technical guide provides a comprehensive comparison of the Lx and Vx cycles, detailing their core mechanisms, enzymatic players, and physiological roles. Quantitative data on pigment pools and cycle kinetics are presented in structured tables for direct comparison. Detailed experimental protocols for pigment analysis and photoprotection assessment are provided, alongside visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding of these critical photoprotective processes.

Introduction: The Imperative of Photoprotection

Light, the driving force of photosynthesis, can also be a potent source of cellular damage. Under conditions where light absorption exceeds the capacity of the photosynthetic apparatus to utilize this energy, the formation of reactive oxygen species (ROS) is initiated, leading to photo-oxidative damage. To counteract this, plants employ various photoprotective strategies, with the thermal dissipation of excess energy via non-photochemical quenching (NPQ) being one of the most rapid and crucial responses. The xanthophyll cycles are intrinsically linked to the major component of NPQ, known as energy-dependent quenching (qE). These cycles involve the enzymatic interconversion of xanthophyll pigments, effectively switching the light-harvesting antenna between a state of efficient light capture and one of energy dissipation.

This guide focuses on two key xanthophyll cycles in higher plants: the well-established violaxanthin (Vx) cycle and the taxonomically more restricted lutein epoxide (Lx) cycle. Understanding the nuances of these cycles is paramount for research in photosynthesis, plant stress physiology, and has potential implications for crop improvement and the development of therapeutic agents targeting oxidative stress pathways.

Core Mechanisms of the Xanthophyll Cycles

Both the violaxanthin and this compound cycles operate within the thylakoid membranes of chloroplasts and are triggered by the acidification of the thylakoid lumen, a direct consequence of high light conditions.

The Violaxanthin (Vx) Cycle: A Ubiquitous Photoprotective Hub

The violaxanthin cycle is a reversible, two-step enzymatic process that is present in nearly all higher plants and green algae.[1] It involves the interconversion of three xanthophylls: violaxanthin (V), antheraxanthin (B39726) (A), and zeaxanthin (B1683548) (Z).[1]

Under excess light, the build-up of a proton gradient across the thylakoid membrane lowers the luminal pH, activating the enzyme violaxanthin de-epoxidase (VDE) .[2] VDE, a soluble protein in the lumen, associates with the thylakoid membrane at low pH and, using ascorbate (B8700270) as a reductant, catalyzes the removal of two epoxide groups from violaxanthin, proceeding through the intermediate antheraxanthin to form zeaxanthin.[2][3] The accumulation of zeaxanthin is strongly correlated with an increase in NPQ and enhanced thermal energy dissipation.[1]

In low light or darkness, the proton gradient dissipates, the luminal pH rises, and VDE becomes inactive. Concurrently, the stromal-facing enzyme zeaxanthin epoxidase (ZE) , a flavin-dependent monooxygenase that uses NADPH and molecular oxygen, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[4] This allows the light-harvesting machinery to return to a state of high efficiency.

The this compound (Lx) Cycle: A Specialized Photoprotective Pathway

The this compound cycle is found in a more limited, though diverse, range of plant species, particularly woody plants.[5] It operates in parallel with the Vx cycle in these species and involves the interconversion of this compound (Lx) and lutein (L).[5]

Similar to the Vx cycle, the de-epoxidation of this compound to lutein is catalyzed by the same light-activated, pH-dependent enzyme, violaxanthin de-epoxidase (VDE) .[4][6] However, a key difference lies in the epoxidation step. The re-conversion of lutein back to this compound, presumably catalyzed by zeaxanthin epoxidase (ZE) , is often significantly slower or even inactive in many species.[4][6] This leads to what is often termed a "truncated" Lx cycle, where the light-induced conversion of Lx to L is not readily reversed overnight.[4] In some species, however, a complete, albeit slower, cycle is observed.[7]

The accumulation of lutein from the Lx cycle is also implicated in enhancing NPQ.[8] Furthermore, this compound itself may play a role in light harvesting under low light conditions.[5]

Quantitative Comparison of the this compound and Violaxanthin Cycles

The following tables summarize key quantitative data comparing the pigment pools and kinetics of the two xanthophyll cycles. It is important to note that these values can vary significantly depending on the plant species, developmental stage, and specific experimental conditions.

Table 1: Comparison of Xanthophyll Cycle Pigment Pools in Sun vs. Shade Leaves

| Pigment Pool | Cycle | Typical Concentration in Sun Leaves (mmol mol⁻¹ Chl) | Typical Concentration in Shade Leaves (mmol mol⁻¹ Chl) | Key Observations |

| Violaxanthin Cycle Pool (V+A+Z) | Violaxanthin | 80 - 150 | 20 - 50 | The total pool size of the Vx cycle pigments is significantly larger in sun-acclimated leaves, providing a greater capacity for zeaxanthin formation and NPQ.[8] |

| This compound (Lx) | This compound | 5 - 20 | 20 - 60+ | In many species, the concentration of this compound is higher in shade leaves, where it may contribute to light-harvesting efficiency.[9] |

| Lutein (L) | This compound | 150 - 250 | 100 - 200 | Lutein is a major carotenoid, and its pool size can be augmented by the de-epoxidation of this compound in high light. |

Table 2: Comparative Kinetics of the this compound and Violaxanthin Cycles

| Process | Cycle | Rate | Key Characteristics |

| De-epoxidation (High Light) | Violaxanthin | Rapid (minutes) | VDE efficiently converts violaxanthin to zeaxanthin upon acidification of the lumen.[9] |

| De-epoxidation (High Light) | This compound | Rapid (minutes) | VDE also catalyzes the de-epoxidation of this compound to lutein at a comparable rate to violaxanthin de-epoxidation.[4][6] |

| Epoxidation (Low Light/Dark) | Violaxanthin | Relatively Rapid (hours) | The conversion of zeaxanthin back to violaxanthin by ZE allows for the dynamic regulation of NPQ on a diurnal basis.[4] |

| Epoxidation (Low Light/Dark) | This compound | Slow to Very Slow (hours to days) | The re-epoxidation of lutein to this compound is often the rate-limiting step, leading to a "truncated" cycle in many species.[1][4] This can result in a sustained high level of lutein and enhanced photoprotective capacity. |

Visualizing the Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the enzymatic conversions within the violaxanthin and this compound cycles.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]

- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 5. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics of violaxanthin and this compound xanthophyll cycles in Lauraceae tree species under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lutein Epoxide Cycle: A Key Player in Non-Photochemical Quenching and Photoprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of photosynthesis, the ability of plants to manage light energy is paramount to their survival and productivity. While light is the essential driver of photosynthesis, excess light can be detrimental, leading to the formation of reactive oxygen species (ROS) that can damage the photosynthetic apparatus. To counteract this, plants have evolved sophisticated photoprotective mechanisms, collectively known as non-photochemical quenching (NPQ), which safely dissipate excess absorbed light energy as heat. The xanthophyll cycles are central to the rapid induction and regulation of NPQ. While the violaxanthin (B192666) (V) cycle is the most ubiquitous and well-studied, a second, taxonomically restricted xanthophyll cycle involving lutein (B1675518) epoxide (Lx) plays a significant and complementary role in a variety of plant species, particularly those adapted to shaded environments. This technical guide provides a comprehensive overview of the role of lutein epoxide in non-photochemical quenching, detailing the underlying mechanisms, quantitative data, and key experimental protocols for its study.

The this compound (Lx) Cycle: Mechanism and Function

The this compound (Lx) cycle operates in parallel with the violaxanthin (V) cycle and involves the enzymatic interconversion of two key carotenoids: this compound and lutein (L).[1][2]

De-epoxidation in High Light: Under conditions of excess light, a drop in the pH of the thylakoid lumen activates the enzyme violaxanthin de-epoxidase (VDE).[1][3] VDE catalyzes the de-epoxidation of both violaxanthin to antheraxanthin (B39726) and zeaxanthin (B1683548), and this compound to lutein.[2][3] The conversion of Lx to L is a rapid process, occurring within minutes of exposure to high light.[3][4]

Epoxidation in Low Light/Darkness: The reverse reaction, the epoxidation of lutein back to this compound, is catalyzed by the enzyme zeaxanthin epoxidase (ZE).[2][3] However, a key feature of the Lx cycle is that this epoxidation step is often significantly slower than the epoxidation of zeaxanthin in the V cycle, or in some species, it is practically absent on a diurnal basis.[2][3] This leads to what is often termed a "truncated" Lx cycle, resulting in the accumulation of a sustained pool of lutein in the light-harvesting complexes (LHCs).[2]

Dual Role of the this compound Cycle

The Lx cycle is proposed to have a dual function in both light harvesting and photoprotection:

-

Enhanced Light Harvesting in Shade: In low light conditions, the presence of this compound is thought to enhance the efficiency of light harvesting.[4]

-

Sustained Photoprotection in High Light: The light-induced conversion of Lx to L contributes significantly to NPQ. The slow reversal of this step means that the photoprotective state can be "locked in," providing sustained protection against subsequent periods of high light, a particularly advantageous trait for understory plants experiencing intermittent sunflecks.[3][5]

Quantitative Data on the this compound Cycle and NPQ

The presence and activity of the this compound cycle have a quantifiable impact on pigment pools and photoprotective capacity.

| Parameter | Shade Leaves | Sun Leaves/High Light Exposed | Reference |

| This compound (Lx) Concentration (mmol mol⁻¹ chlorophyll) | High (mostly >20) | Low | [4] |

| Inga sp. | >20 | Low | [4] |

| Virola surinamensis | ~60 | ~60 | [4] |

| Cucumis sativus (cotyledons) | High | Lower after illumination | [6] |

| Lutein (L) Concentration (mmol mol⁻¹ chlorophyll) | Lower | Increased upon de-epoxidation of Lx | [2][4] |

| Violaxanthin (V) Pool Size | Positively correlated with growth irradiance | [7] | |

| NPQ Parameters | |||

| NPQ Formation | Slower | Faster in the presence of de-epoxidized Lx | [4] |

| NPQ Level | Lower | Higher in the presence of de-epoxidized Lx | [4] |

| Fv/Fm after high light | Lower in the absence of a functional Lx cycle | Higher in the presence of a functional Lx cycle | [8] |

Table 1: Comparative quantitative data on this compound cycle components and NPQ in response to light conditions.

| Plant Species | Type of Lx Cycle | Key Findings | Reference |

| Inga marginata | Truncated | Quick de-epoxidation of Lx to L in high light, with no overnight recovery. This leads to faster formation and higher levels of NPQ. | [4] |

| Quercus rubra | Truncated | Both violaxanthin and this compound are de-epoxidized to a similar extent in high light. NPQ is correlated with the level of Lx de-epoxidation. | [9] |

| Persea americana (Avocado) | Truncated | Lutein from Lx de-epoxidation can replace zeaxanthin to sustain an enhanced capacity for NPQ in the dark. | [5][10] |

| Cuscuta reflexa | Complete | A complete Lx cycle operates with recovery of the Lx pool in the dark. | [1] |

Table 2: Summary of this compound cycle characteristics in different plant species.

Signaling Pathways and Experimental Workflows

Xanthophyll Cycles in Photoprotection

The violaxanthin and this compound cycles are integral to the regulation of non-photochemical quenching. The following diagram illustrates the interconversions of the key xanthophylls in response to light conditions.

Caption: The Violaxanthin and this compound Cycles in NPQ.

Experimental Workflow for NPQ and Pigment Analysis

Studying the role of this compound in NPQ involves a coordinated series of experimental procedures, from sample collection to data analysis.

Caption: Workflow for investigating the Lx cycle's role in NPQ.

Experimental Protocols

Analysis of Photosynthetic Pigments by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of chlorophylls (B1240455) and carotenoids, including this compound, from leaf tissue.

Materials:

-

Leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

100% Acetone (B3395972) (ice-cold)

-

Microcentrifuge tubes

-

HPLC system with a C18 reverse-phase column and a photodiode array detector

-

Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

-

Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

-

Pigment standards (Lutein, Zeaxanthin, Violaxanthin, Chlorophyll a, Chlorophyll b, β-carotene)

Procedure:

-

Sample Collection and Freezing: Harvest a known area of leaf tissue (e.g., leaf disc) and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

Pigment Extraction:

-

Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add 1 mL of ice-cold 100% acetone and continue grinding until a homogenous slurry is formed.

-

Transfer the extract to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the pigments to a new, clean tube.

-

-

HPLC Analysis:

-

Filter the pigment extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the sample into the HPLC system.

-

Elute the pigments using a linear gradient from 100% Solvent A to 100% Solvent B over 12 minutes, followed by 6 minutes of 100% Solvent B.

-

Monitor the absorbance at 445 nm for carotenoids and 665 nm for chlorophylls.

-

-

Quantification:

-

Identify the pigment peaks by comparing their retention times and absorption spectra with those of pure standards.

-

Quantify the concentration of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Measurement of Non-Photochemical Quenching (NPQ) using Chlorophyll Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll a to assess the efficiency of photosystem II (PSII) and the level of NPQ.

Materials:

-

Pulse-Amplitude-Modulated (PAM) chlorophyll fluorometer

-

Leaf clips

-

Dark adaptation clips or a dark room

Procedure:

-

Dark Adaptation: Dark-adapt the leaf for at least 20-30 minutes. This allows all reaction centers to open and any existing NPQ to relax.

-

Measurement of F₀ and Fₘ:

-

Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring beam.

-

Determine the maximal fluorescence (Fₘ) by applying a short (e.g., 0.8 s) saturating pulse of high-intensity light. This transiently closes all PSII reaction centers.

-

Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

-

-

Induction of NPQ:

-

Expose the leaf to a period of actinic (photosynthetically active) light of a defined intensity (e.g., 500 µmol photons m⁻² s⁻¹).

-

During this actinic light exposure, apply saturating pulses at regular intervals (e.g., every minute) to measure the maximal fluorescence in the light-adapted state (Fₘ').

-

-

Calculation of NPQ:

-

NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .

-

-

Relaxation of NPQ:

-

After the period of actinic illumination, turn off the light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ over time.

-

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This assay measures the activity of the VDE enzyme, which is responsible for the de-epoxidation of both violaxanthin and this compound.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer: 0.1 M citrate (B86180) buffer (pH 5.2)

-

Substrate: Violaxanthin (isolated from spinach or other suitable source) dissolved in ethanol

-

Cofactor: 30 mM Sodium ascorbate

-

Detergent: 0.2% (w/v) n-dodecyl-β-D-maltoside (β-DM)

-

Spectrophotometer

Procedure:

-

Thylakoid Isolation: Isolate intact thylakoids from leaf tissue using standard differential centrifugation methods.

-

Enzyme Solubilization: Solubilize the VDE from the thylakoid membranes by incubating them with the assay buffer containing the detergent.

-

Assay Reaction:

-

Prepare a reaction mixture containing the assay buffer, sodium ascorbate, and violaxanthin.

-

Initiate the reaction by adding the solubilized VDE preparation.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

-

Measurement of Activity:

-

Monitor the conversion of violaxanthin to zeaxanthin by measuring the increase in absorbance at 505 nm or by stopping the reaction at different time points and analyzing the pigment composition by HPLC.

-

One unit of VDE activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of zeaxanthin per minute.

-

Conclusion

The this compound cycle represents a fascinating and important adaptation for photoprotection in a diverse range of plant species. Its unique, often "truncated" nature, leading to the sustained accumulation of lutein, provides a mechanism for long-term photoprotection that complements the more dynamic violaxanthin cycle. Understanding the intricacies of the Lx cycle, from its enzymatic regulation to its impact on NPQ, is crucial for a complete picture of how plants acclimate to their light environment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of this important photoprotective pathway. Further research in this area, particularly leveraging genetic and molecular tools, will undoubtedly continue to unravel the full significance of the this compound cycle in plant fitness and productivity.

References

- 1. Non-Photochemical Quenching (NPQ) Relaxation Analysis by CF imager FluorCam FC800-331 and FluorCam 7 Software [protocols.io]

- 2. Lutein from Deepoxidation of this compound Replaces Zeaxanthin to Sustain an Enhanced Capacity for Nonphotochemical Chlorophyll Fluorescence Quenching in Avocado Shade Leaves in the Dark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound cycle in higher plants: its relationships to other xanthophyll cycles and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. handheld.psi.cz [handheld.psi.cz]

- 5. researchgate.net [researchgate.net]

- 6. This compound cycle, more than just a forest tale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short- and Long-Term Operation of the Lutein-Epoxide Cycle in Light-Harvesting Antenna Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Lutein Epoxide Accumulation in Shade-Acclimated Leaves: A Technical Guide to its Role in Photoprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants inhabiting shaded environments have evolved sophisticated mechanisms to optimize light harvesting while minimizing photodamage from sudden increases in irradiance. A key adaptation in many shade-acclimated species is the accumulation of lutein (B1675518) epoxide (Lx), a xanthophyll involved in a secondary photoprotective cycle. This technical guide provides an in-depth analysis of the lutein epoxide cycle, its interplay with the ubiquitous violaxanthin (B192666) cycle, and its role in non-photochemical quenching (NPQ). We present a synthesis of quantitative data on pigment pools in sun versus shade leaves, detailed experimental protocols for pigment analysis and NPQ measurement, and visual representations of the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating plant photoprotection, with potential applications in crop improvement and the development of compounds that modulate oxidative stress pathways.

Introduction

In the low-light conditions of a dense canopy, photosynthetic organisms must maximize their capture of available photons. However, these environments are often punctuated by transient high-light events, such as sunflecks, which can deliver a surplus of light energy that overwhelms the photosynthetic apparatus, leading to the formation of reactive oxygen species (ROS) and subsequent photo-oxidative damage[1]. To cope with such fluctuating light conditions, plants have evolved a suite of photoprotective mechanisms, central to which is the thermal dissipation of excess absorbed light energy, a process known as non-photochemical quenching (NPQ)[1][2].

The most well-characterized mechanism contributing to NPQ is the violaxanthin cycle, which involves the enzymatic conversion of violaxanthin (V) to zeaxanthin (B1683548) (Z) via antheraxanthin (B39726) (A) under high light conditions[3]. Zeaxanthin is a potent quencher of excited chlorophyll (B73375) molecules. In addition to this primary cycle, a significant number of plant species, particularly those adapted to shade, possess a second, taxonomically restricted xanthophyll cycle involving the interconversion of this compound (Lx) and lutein (L)[4][5]. Shade-acclimated leaves often accumulate high concentrations of this compound, which can be rapidly de-epoxidized to lutein upon exposure to high light, contributing to the overall photoprotective capacity of the leaf[4].

This guide delves into the technical details of this compound accumulation and its functional significance in shade-acclimated leaves. We will explore the quantitative differences in pigment composition between sun and shade leaves, provide detailed methodologies for the analysis of these pigments and the assessment of photoprotective responses, and illustrate the key biochemical pathways and experimental procedures.

Quantitative Analysis of Xanthophyll Pigment Pools

The adaptation of plants to different light environments is reflected in the composition of their photosynthetic pigments. Shade-acclimated leaves typically have a higher total chlorophyll content and a lower chlorophyll a/b ratio compared to sun-acclimated leaves, which enhances their light-harvesting efficiency in low light. Furthermore, the relative abundance of xanthophyll cycle pigments is a key indicator of photoprotective capacity.

Pigment Content in Sun vs. Shade Leaves

The following table summarizes representative quantitative data on the concentration of key xanthophyll cycle pigments in sun- and shade-acclimated leaves of various species. It is important to note that absolute values can vary significantly depending on the species, developmental stage, and specific environmental conditions.

| Pigment | Sun Leaves (mmol mol⁻¹ chlorophyll) | Shade Leaves (mmol mol⁻¹ chlorophyll) | Key Observations |

| Violaxanthin (V) | Lower | Higher | Higher V in shade leaves provides a larger pool for conversion to Z upon high light exposure. |

| Antheraxanthin (A) | Variable (increases with light) | Low | Intermediate in the V to Z conversion. |

| Zeaxanthin (Z) | High (especially in high light) | Very Low (in low light) | The primary quencher in the violaxanthin cycle; accumulates in high light. |

| This compound (Lx) | Low to undetectable | High | Accumulates specifically in shade-acclimated leaves of certain species. |

| Lutein (L) | High | High | A major structural carotenoid in LHCs; also involved in NPQ. |

| Total Xanthophyll Cycle Pool (V+A+Z) | Higher | Lower | Sun leaves maintain a larger pool of violaxanthin cycle carotenoids for rapid photoprotection. |

| This compound + Lutein Pool | Relatively stable | Higher (due to high Lx) | The total pool size of these α-branch carotenoids is often higher in shade leaves. |

Data compiled and generalized from multiple sources.

The this compound and Violaxanthin Cycles: Signaling and Regulation

The interconversion of xanthophylls in both the violaxanthin and this compound cycles is tightly regulated by the light environment. The primary trigger for the de-epoxidation of both violaxanthin and this compound is the acidification of the thylakoid lumen, which results from the light-driven pumping of protons from the stroma into the lumen.

Signaling Pathway for Xanthophyll De-epoxidation

Regulation of Key Enzymes

-

Violaxanthin De-epoxidase (VDE): This enzyme is located in the thylakoid lumen and is activated by a low pH (below 6.5), with an optimal pH of around 5.0[6]. Ascorbate is a necessary co-substrate for the de-epoxidation reaction[3][6]. VDE is responsible for the de-epoxidation of both violaxanthin and this compound.

-